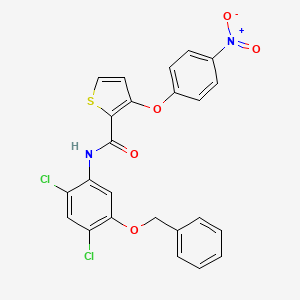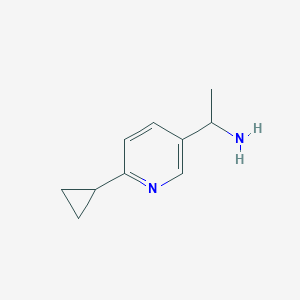
1-(6-Cyclopropylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(6-Cyclopropylpyridin-3-yl)ethanamine is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses the decarbonylation of α-diketones, specifically focusing on compounds with pyridinyl groups, which are structurally related to the pyridinyl group in this compound . The second paper reviews a fragrance material, 1-(3,5,6-trimethyl-3-cyclohexen-1-yl)ethan-1-one, which is structurally different but shares the ketone functional group, although it is not directly related to the compound of interest .
Synthesis Analysis
The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related compounds typically involves the formation of carbon-nitrogen bonds and the introduction of substituents to the pyridine ring. The decarbonylation reactions discussed in the first paper suggest that the synthesis of pyridinyl-containing compounds may involve steps that can lead to the loss of carbon monoxide (CO) and the formation of complex ion peaks during mass spectrometry analysis .
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the papers, the structure of related compounds is. The mass fragmentation patterns of the α-diketones in the first paper indicate that the pyridinyl groups can influence the stability and fragmentation of the molecule under ionizing conditions . This suggests that the pyridinyl group in this compound may also affect its molecular stability and behavior during analysis.
Chemical Reactions Analysis
The papers do not provide information on the chemical reactions specific to this compound. However, the first paper's discussion on the fragmentation of α-diketones can shed light on potential reactions, such as decarbonylation, that may occur with the pyridinyl group present in the compound of interest . These reactions are important for understanding the compound's reactivity and potential transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the provided papers. Nonetheless, the review of the fragrance material in the second paper includes an evaluation of physical properties, skin irritation, and skin sensitization data for a structurally different compound . Such analyses are crucial for assessing the safety and application of chemical compounds, including this compound.
Scientific Research Applications
Cyclodextrins in Drug Delivery and Industrial Applications
Cyclodextrins are cyclic oligosaccharides that demonstrate the capability to form inclusion complexes with various substances, significantly altering the properties of these materials. This attribute is especially valuable in drug delivery systems, where cyclodextrins can enhance the solubility and stability of pharmaceuticals. They also find applications in food, cosmetics, packing, textiles, and environmental protection due to their non-toxic nature and ability to modify the properties of guest molecules without forming covalent bonds (E. D. Valle, 2004). Moreover, cyclodextrins have been explored for their potential in creating new materials and facilitating chemical reactions, underscoring their versatility in scientific research and industrial applications.
Heterocyclic Compounds in Pharmacology
Heterocyclic compounds, which include structures similar to 1-(6-Cyclopropylpyridin-3-yl)ethanamine, are pivotal in pharmaceutical research due to their wide range of biological activities. For example, 2-oxo-3-cyanopyridine derivatives exhibit diverse pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities. Their high reactivity also makes them valuable intermediates in organic synthesis (P. Ghosh et al., 2015). This underscores the potential of this compound and related compounds in developing new therapeutic agents and in chemical synthesis applications.
Ethylene-Action Inhibitors in Agriculture
In the context of agriculture, compounds such as 1-methylcyclopropene (1-MCP) demonstrate the ability to inhibit ethylene perception, extending the postharvest life of fruits and vegetables by delaying ripening and senescence. This application highlights the role of small molecules in enhancing food security and reducing waste (C. Watkins, 2006). Although this compound is not directly related to 1-MCP, the study of ethylene-action inhibitors illustrates the impact of chemical research on improving agricultural practices.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-(6-cyclopropylpyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7(11)9-4-5-10(12-6-9)8-2-3-8/h4-8H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLKIOCJXIFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

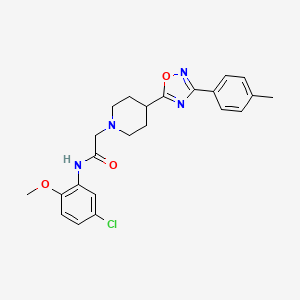
![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)
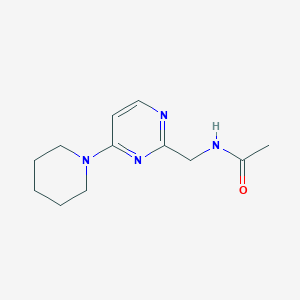
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
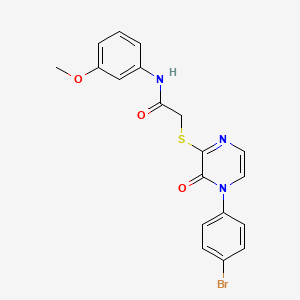
![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)
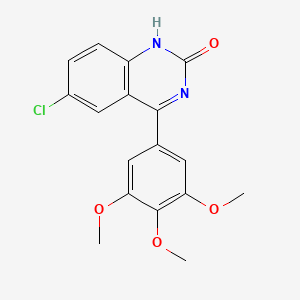
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2532696.png)
![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
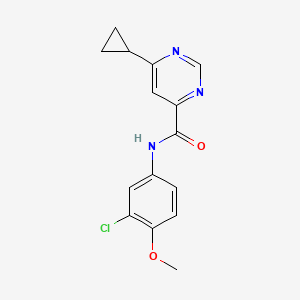
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
